AT7867 dihydrochloride (CAS 1431697-86-7) is a highly potent, orally bioavailable, ATP-competitive inhibitor targeting the AGC kinase family, specifically AKT1/2/3, p70S6K, and PKA. Procured primarily for preclinical oncology and stem cell research, this compound distinguishes itself through its dual-node blockade of the PI3K/AKT/mTOR signaling network. By inhibiting both AKT and its downstream effector p70S6K, AT7867 circumvents the compensatory feedback loops frequently observed with strictly selective AKT inhibitors. The dihydrochloride salt form is specifically engineered to optimize solubility and formulation stability for in vivo and complex in vitro assay systems, ensuring reliable pharmacokinetic performance and reproducible dosing [1].
Substituting AT7867 dihydrochloride with its free base equivalent (CAS 857531-00-1) or alternative allosteric AKT inhibitors compromises both assay processability and mechanistic integrity. The free base form suffers from limited aqueous solubility, necessitating high concentrations of organic solvents that can induce cellular toxicity and confound phenotypic readouts. Furthermore, replacing AT7867 with highly selective allosteric AKT inhibitors, such as MK-2206, fails to replicate its unique pharmacological profile; these alternatives do not directly inhibit p70S6K, leaving the system vulnerable to mTORC1-driven feedback mechanisms that restore tumor cell proliferation. Consequently, for assays requiring sustained suppression of the entire AKT/p70S6K axis without solvent artifacts, the dihydrochloride salt is non-interchangeable [1].
Other AKT inhibitors may lack dual p70S6K blockade, altering pathway suppression outcomes.
ATP-competitive vs. allosteric mechanisms affect active/inactive AKT1 conformation targeting.
Oral bioavailability and salt-form solubility may not transfer across AKT inhibitor candidates.
The dihydrochloride salt of AT7867 demonstrates superior processability for in vivo formulations compared to the free base. Utilizing a standard vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline), AT7867 dihydrochloride readily forms a clear, stable solution at concentrations ≥3.25 mg/mL. In contrast, the free base exhibits poor solubility in aqueous-dominant media, often requiring excessive DMSO or harsh acidification that can skew biological readouts .
| Evidence Dimension | Aqueous formulation solubility |
| Target Compound Data | ≥3.25 mg/mL clear solution in standard physiological vehicle |
| Comparator Or Baseline | AT7867 free base (poor aqueous solubility, requires high organic solvent ratio) |
| Quantified Difference | Significant enhancement in aqueous-compatible dissolution |
| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline at room temperature |
Reliable solubility in standard vehicles ensures accurate, reproducible in vivo dosing while minimizing solvent-induced cytotoxicity.
AT7867 dihydrochloride provides simultaneous, ATP-competitive inhibition of AKT1/2/3 (IC50 = 32/17/47 nM) and downstream p70S6K (IC50 = 85 nM). When compared to allosteric pan-AKT inhibitors like MK-2206 (which selectively targets AKT1/2/3 with IC50s of 8/12/65 nM but lacks direct p70S6K activity), AT7867 prevents the reactivation of the pathway via mTORC1/p70S6K feedback loops, resulting in more robust anti-proliferative efficacy in resistant tumor models [1].
| Evidence Dimension | Kinase inhibition profile (AKT vs p70S6K) |
| Target Compound Data | Inhibits both AKT (17-47 nM) and p70S6K (85 nM) |
| Comparator Or Baseline | MK-2206 (Inhibits AKT at 8-65 nM, no direct p70S6K inhibition) |
| Quantified Difference | Direct p70S6K suppression (IC50 = 85 nM) absent in comparator |
| Conditions | Cell-free kinase activity assays |
Procuring a dual-node inhibitor is critical for researchers needing to overcome the compensatory feedback mechanisms that limit the efficacy of single-node AKT inhibitors.
In addition to AKT and p70S6K, AT7867 dihydrochloride acts as a highly potent inhibitor of Protein Kinase A (PKA) with an IC50 of 20 nM. In contrast, highly selective competitive AKT inhibitors such as Ipatasertib (GDC-0068) exhibit >620-fold selectivity over PKA (IC50 > 3000 nM). This deliberate multi-kinase AGC profile makes AT7867 uniquely suited for applications requiring simultaneous AKT and PKA suppression, such as the targeted expansion of PDX1-expressing pancreatic progenitor cells [1].
| Evidence Dimension | PKA (Protein Kinase A) inhibition potency |
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Ipatasertib / GDC-0068 (IC50 > 3000 nM) |
| Quantified Difference | >150-fold stronger PKA inhibition |
| Conditions | Cell-free biochemical kinase assays |
Procuring a compound with confirmed PKA co-inhibition is essential for stem cell workflows where dual AKT/PKA pathway modulation drives progenitor expansion.
Because of its optimized solubility profile and dual AKT/p70S6K inhibition, AT7867 dihydrochloride is the preferred choice for oral dosing in murine xenograft models of breast, colon, and prostate cancers. It reliably achieves the pharmacokinetic exposure required to block cellular phosphorylation of GSK3β and S6RP, overcoming the formulation challenges associated with the free base [1].
AT7867 dihydrochloride is increasingly procured for stem cell workflows, specifically to promote the proliferation of iPSC-derived PDX1+ pancreatic progenitor cells. Its precise inhibition of the AKT/PKA axis provides a controlled mechanism to expand these progenitor populations without inducing off-target differentiation, a critical requirement for regenerative medicine research [2].
In in vitro assays utilizing human cancer cell lines resistant to selective allosteric AKT inhibitors (e.g., MK-2206), AT7867 dihydrochloride serves as a critical benchmark compound. Its ability to simultaneously inhibit AKT and p70S6K prevents mTORC1-mediated feedback loops, making it essential for screening synergistic drug combinations targeting hyperactive PI3K/AKT signaling networks [1].